4-Bromophenol

概要

説明

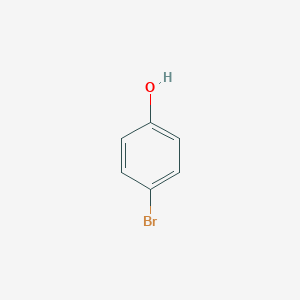

4-Bromophenol (C₆H₅BrO) is a halogenated aromatic compound characterized by a hydroxyl group (-OH) and a bromine atom substituted at the para position of the benzene ring. It is synthesized through various routes, including photobromination of phenol , enzymatic halogenation , and metabolic pathways involving bromobenzene . Key applications include its use as a precursor in organic synthesis (e.g., honokiol synthesis and polymer modification ) and its bioactive properties, such as α-glucosidase and α-amylase inhibition (IC₅₀ values: 94.61 μg/mL and 103.23 μg/mL, respectively) . Environmental studies highlight its persistence in aqueous systems due to slow photolytic degradation and its biodegradation by microorganisms like Arthrobacter chlorophenolicus A6 .

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromophenol is typically synthesized through the bromination of phenol. The process involves adding bromine to a solution of phenol in carbon disulfide, maintaining the temperature below 5°C. The reaction mixture is stirred for two hours, and the product is obtained by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, this compound is produced by the electrophilic halogenation of phenol with bromine. The reaction is carried out in the presence of a solvent like carbon disulfide, and the product is purified through fractional distillation .

化学反応の分析

Oxidation Reactions

4-Bromophenol undergoes oxidation in acidic aqueous media, often mediated by agents like N-bromophthalimide (NBP). Kinetic studies reveal:

-

First-order dependence on [NBP] and fractional order dependence on [phenol] .

-

Activation parameters : ΔH‡ = 58.2 kJ/mol, ΔS‡ = −120 J/(mol·K), suggesting a highly ordered transition state .

The reaction proceeds via electrophilic bromination , where NBP acts as a brominating agent. The bromine substituent increases the compound's stability against further oxidation compared to non-halogenated phenols.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom in this compound can be replaced by nucleophiles under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (aqueous) | High temperature/pressure | 4-Hydroxyphenol | 65–75% | |

| NH₃ (ammonolysis) | Cu catalyst, 200°C | 4-Aminophenol | ~80% |

Cross-Coupling Reactions

This compound participates in Stille couplings with organostannanes, forming biaryl structures essential in pharmaceutical intermediates .

Photochemical Reactions

UV irradiation of aqueous this compound generates reactive intermediates and products:

-

Minor products : 1,4-Hydroquinone (15–20%) and 2-hydroxy-1,4-benzoquinone (5%) .

-

Radical intermediates : Para-benzosemiquinone anion and hydroxyl radicals detected via EPR spectroscopy .

Quantum yields for halogenophenol degradation under UV:

| Compound | Quantum Yield (Φ) |

|---|---|

| This compound | 0.08 |

| 4-Chlorophenol | 0.44 |

| 4-Fluorophenol | 0.31 |

| 4-Iodophenol | 0.022 |

The lower reactivity of this compound compared to 4-chlorophenol is attributed to the weaker C–Br bond facilitating faster radical recombination .

Bromination of Phenol

Direct bromination using Br₂ in carbon disulfide yields this compound with 80–84% efficiency :

-

Phenol + Br₂ → this compound + HBr

-

Purification via fractional distillation under reduced pressure (145–150°C at 3.32–3.99 kPa) .

Diazotization Route

An alternative synthesis involves diazotization of m-bromoaniline followed by hydrolysis and steam distillation, achieving 77.8% yield .

Environmental and Biochemical Reactions

This compound undergoes co-metabolic biodegradation by Arthrobacter chlorophenolicus A6 in polluted environments, producing less toxic metabolites . Enzymatic assays show it acts as a substrate for C-S lyase , forming reactive thiol intermediates .

科学的研究の応用

Pharmaceutical Applications

4-Bromophenol is widely utilized as an intermediate in the synthesis of various pharmaceuticals. Its role is crucial in the development of active pharmaceutical ingredients (APIs), including:

- Antibiotics : Used in synthesizing compounds that combat bacterial infections.

- Analgesics : Incorporated into formulations for pain relief.

- Antiseptics : Serves as a precursor for antiseptic agents.

Case Study: Synthesis of Antibiotics

A study demonstrated the effectiveness of this compound in synthesizing specific antibiotics through electrophilic aromatic substitution reactions. The compound's reactivity allows for the introduction of functional groups necessary for biological activity, enhancing the efficacy of antibiotic formulations .

Chemical Synthesis

In organic chemistry, this compound is a valuable reagent for various reactions, including:

- Cross-Coupling Reactions : It acts as a coupling partner in reactions like Suzuki and Stille coupling, facilitating the formation of biaryl compounds used in pharmaceuticals and materials science .

- Dye Production : Utilized in synthesizing dyes due to its chromophoric properties.

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki Coupling | Biaryl compounds | |

| Stille Coupling | Organic synthesis | |

| Electrophilic Substitution | Antibiotic synthesis |

Environmental Applications

Research indicates that this compound can affect microbial communities in marine sediments. Studies have shown its impact on substrate respiration and assimilation rates, suggesting potential applications in bioremediation efforts.

Case Study: Microbial Response to this compound

A study examined the effects of varying concentrations of this compound on sediment microbial communities. Results indicated that low concentrations stimulated microbial activity, while higher concentrations led to inhibition, highlighting its dual role as both a potential nutrient source and toxicant .

Industrial Applications

In addition to its pharmaceutical uses, this compound is employed in:

- Production of Pesticides : It serves as an intermediate in synthesizing agrochemicals.

- Manufacturing Rubber Chemicals : Its properties are exploited in producing antioxidants for rubber .

Safety and Toxicological Considerations

While this compound has beneficial applications, it also poses health risks. Studies have identified potential cytotoxic effects at high concentrations, necessitating careful handling and disposal protocols . Additionally, research into its environmental persistence and bioaccumulation is ongoing, emphasizing the need for responsible usage in industrial applications .

作用機序

The mechanism of action of 4-Bromophenol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes like thioredoxin reductase, which plays a role in cellular redox regulation. The bromine atom in this compound can participate in halogen bonding, influencing its reactivity and interactions with other molecules .

類似化合物との比較

Structural Isomers: 2-Bromophenol vs. 4-Bromophenol

- Reactivity in Halogenation: Chlorination of this compound yields both Cl-BDA and Br-BDA, whereas 2-bromophenol exclusively forms Cl-BDA . Steric Effects: The para position in this compound reduces steric hindrance, favoring bromination over ortho-substituted analogs .

- Photolytic Stability: this compound degrades slower under UV light compared to 2-bromophenol, leading to environmental accumulation .

Table 1: Comparative Reactivity and Stability of Bromophenols

| Property | This compound | 2-Bromophenol |

|---|---|---|

| Chlorination Products | Cl-BDA, Br-BDA | Cl-BDA only |

| Photolytic Degradation | Slow (accumulates) | Fast (lower persistence) |

Di-Substituted Analogs: 2,4-Dibromophenol

- Enzymatic Halogenation: Chloroperoxidase produces 2,4-dibromophenol and 2,4,6-tribromophenol from phenol, with yields influenced by bromine substitution patterns .

- Reaction Pathways: Chlorination of 2,4-dibromophenol yields only Br-BDA, contrasting with the mixed products from this compound .

Chlorinated Analogs: 4-Chlorophenol

- Biodegradation Efficiency: Arthrobacter chlorophenolicus A6 exhibits higher biomass yield when degrading this compound compared to 4-chlorophenol and 4-nitrophenol, indicating substrate-specific metabolic stress .

Table 2: Biodegradation Performance in Mixed Substrate Systems

| Substrate | Biomass Yield Coefficient | Degradation Rate |

|---|---|---|

| This compound | High | Moderate |

| 4-Chlorophenol | Moderate | Fast |

| 4-Nitrophenol | Low | Fast |

Table 3: Enzyme Inhibition Activity

| Compound | α-Glucosidase IC₅₀ (μg/mL) | α-Amylase IC₅₀ (μg/mL) |

|---|---|---|

| This compound | 94.61 | 103.23 |

| Bis(2-ethylhexyl) phthalate | 202.33 | >250 |

Structural and Electronic Properties

- External Electric Field Effects: Under electric fields (0–0.03 a.u.), this compound exhibits bond elongation (C–Br, O–H), reduced energy gap, and eventual dissociation at 0.03 a.u. . These properties distinguish it from non-halogenated phenols in photochemical applications.

Research Findings and Implications

- Environmental Fate: The persistence of this compound in marine environments is linked to its slow photodegradation, necessitating advanced remediation strategies like electrochemical oxidation .

- Synthetic Utility : Its para-substitution pattern enables regioselective reactions in polymer science, such as post-modification of perfluoropyridine-based elastomers .

生物活性

4-Bromophenol (4-BP) is an organic compound that has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, including its antimicrobial, anticancer, and hepatotoxic properties, as well as its interactions with various biological systems.

Chemical Structure and Properties

This compound is a brominated derivative of phenol, characterized by the presence of a bromine atom at the para position of the phenolic ring. Its structure can be represented as follows:

This compound is known for its solubility in organic solvents and moderate toxicity, which influences its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted that various bromophenols, including 4-BP, showed activity against a range of bacterial strains. The effectiveness was attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have indicated that this compound possesses anticancer activity. It has been shown to inhibit the proliferation of certain cancer cell lines, such as DLD-1 and HCT-116, with IC50 values indicating significant cytotoxicity. The structure-activity relationship (SAR) suggests that the number and position of bromine substituents are crucial for enhancing anticancer efficacy.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| DLD-1 | 1.72 |

| HCT-116 | 0.08 |

| A549 | 15.5 |

Hepatotoxicity and Metabolism

This compound is also known for its hepatotoxic effects, particularly as a metabolite of bromobenzene. Studies have shown that exposure to 4-BP can lead to increased lactate dehydrogenase release and cellular damage in hepatocytes. The mechanism involves covalent binding of metabolites to liver proteins, which can result in toxicity.

Case Study: Hepatotoxicity Assessment

A study conducted on rat hepatocytes revealed that treatment with 4-BP at concentrations ranging from 0.1 to 0.5 mM resulted in significant cytotoxic effects. The rapid metabolism of 4-BP through glucuronidation and sulfation appears to mitigate its overall toxicity in vivo.

Environmental Impact

The biological activity of this compound extends beyond human health; it also affects microbial communities in marine sediments. Research indicated that while low concentrations of 4-BP did not significantly inhibit microbial respiration or substrate assimilation, higher concentrations could potentially stimulate microbial activity under certain conditions.

Table 3: Effects of this compound on Sediment Microbial Communities

| Concentration (µg/g sediment) | Effect on Respiration |

|---|---|

| 0 | Baseline |

| 10 | No significant effect |

| 100 | Possible stimulation |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-bromophenol with high regioselectivity?

- Methodological Answer : Regioselective bromination of phenol can be achieved using HBr with DMSO as a solvent, though yields may vary depending on steric and electronic factors. For example, DMSO-mediated bromination at room temperature yields this compound preferentially due to reduced steric hindrance at the para position compared to ortho . Alternative approaches, such as using hexamethylenetetramine (HMTA) in the Duff reaction, enable derivatization for sensor applications (e.g., mercury detection) .

Q. How can this compound be quantified in environmental matrices like aquaculture water?

- Methodological Answer : Ultra-high performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry (UPLC-Q-tof/MS) provides high-resolution detection. A semi-targeted screening method based on bromide fragment tracing and accurate mass analysis is effective, with typical limits of detection (LOD) for this compound reported at sub-ppb levels .

Q. What are the primary degradation pathways of this compound in aerobic environments?

- Methodological Answer : Microbial degradation by Arthrobacter chlorophenolicus A6 via co-metabolism in mixed-substrate systems shows promise. Biomass yield and degradation kinetics can be optimized using statistical models (e.g., response surface methodology) to account for substrate interactions . Electrochemical reduction/oxidation with Pd-Fe/graphene catalytic cathodes also achieves efficient debromination, with pseudo-first-order kinetics observed under controlled potentials .

Advanced Research Questions

Q. How do external electric fields influence the vibrational frequencies and stability of this compound?

- Methodological Answer : Density functional theory (DFT) simulations reveal that external electric fields alter molecular dipole moments and bond dissociation energies. For instance, infrared spectral shifts under varying field strengths (Table 5, ) correlate with changes in O-H and C-Br bond polarization, critical for predicting photostability and reactivity in electrochemical applications.

Q. What mechanisms drive the regioselective accumulation of this compound over ortho-isomers during photochemical reactions?

- Methodological Answer : Photobromination studies using anthraquinone-2-sulfonate (AQ2S) as a photosensitizer show para preference due to lower steric hindrance and faster formation rates. The para position's distance from the hydroxyl group facilitates bromine addition, while ortho isomers degrade faster under UV light, leading to this compound accumulation .

Q. How do hydrated electrons (e<sup>−</sup>aq) enhance debromination in advanced oxidation processes?

- Methodological Answer : The UV/sulfite system generates e<sup>−</sup>aq, which cleaves C-Br bonds via single-electron transfer. Kinetic studies using radical quenchers (e.g., NO3<sup>−</sup>) and isotopic labeling confirm debromination pathways, with rate constants (e.g., k = 1.2 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup>) depending on pH and sulfite concentration .

Q. What computational models predict the interaction of this compound with biological macromolecules?

- Methodological Answer : Molecular docking and molecular dynamics simulations assess binding affinities to enzymes like horseradish peroxidase (HRP). Parameters such as binding free energy (ΔG) and hydrogen-bonding interactions help elucidate detoxification mechanisms, particularly in enzymatic wastewater treatment .

Q. Contradictions and Validation

- Photodegradation Rates : notes slower degradation of this compound compared to 2-bromophenol, while reports rapid photolysis in marine environments. This discrepancy may arise from differences in sensitizers (e.g., dissolved organic matter vs. AQ2S) and should be validated using controlled light sources and matrix-matched controls .

- Synthetic Yields : Early reports of 89% yield for regioselective bromination conflict with later difficulties in reproducibility. Systematic optimization of solvent polarity and brominating agent stoichiometry is recommended.

特性

IUPAC Name |

4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFGOTFRPZRKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051543 | |

| Record name | 4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline powder with a phenolic odor; [Alfa Aesar MSDS] | |

| Record name | p-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

238 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in alcohol, chloroform, ether, glacial acetic acid, In water, 1.4X10+4 mg/L at 25 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.840 g/cu cm at 15 °C, Density: 1.5875 at 80 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 1.17X10-2 mm Hg at 25 °C | |

| Record name | p-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tetragonal bipyramidal crystals from chloroform or ether | |

CAS No. |

106-41-2 | |

| Record name | 4-Bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAO4J0183I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.4 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。